molecular formula C7H4BrF3 B150022 4-Bromobenzotrifluoride CAS No. 402-43-7

4-Bromobenzotrifluoride

Cat. No.: B150022
CAS No.: 402-43-7
M. Wt: 225.01 g/mol
InChI Key: XLQSXGGDTHANLN-UHFFFAOYSA-N
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Description

4-Bromobenzotrifluoride (C₇H₄BrF₃, molecular weight: 225.006 g/mol) is an aryl bromide featuring a trifluoromethyl (–CF₃) group at the para position relative to the bromine substituent on a benzene ring . Its IUPAC name is 1-bromo-4-(trifluoromethyl)benzene, and it is commonly used as a reagent in cross-coupling reactions (e.g., Suzuki–Miyaura, Heck) to introduce electron-deficient aromatic groups into target molecules . The –CF₃ group is strongly electron-withdrawing (Hammett σₚ = +0.54), making this compound a valuable substrate for studying electronic effects in catalytic processes . It is commercially available with high purity (≥99%) and is widely employed in pharmaceutical and agrochemical synthesis .

Preparation Methods

Bromination of Benzotrichloride Derivatives Followed by Fluorination

Catalytic Bromination of Substituted Benzotrichlorides

The foundational approach involves brominating benzotrichloride derivatives (C₆H₅CCl₃) using elemental bromine (Br₂) in the presence of iron-based catalysts. For instance, 4-chlorobenzotrichloride undergoes bromination at 50–60°C with iron sulfide (FeS) or iron powder, yielding 3-bromo-4-chloro-benzotrichloride prior to fluorination . Key steps include:

  • Catalyst Selection : Iron sulfide (0.4–0.5 wt%) enhances bromine activation, minimizing side reactions like saponification .

  • Reaction Dynamics : Dropwise addition of bromine over 4 hours at 50°C prevents exothermic runaway, achieving 70–81% yields post-fluorination .

  • Fluorination Protocol : Subsequent treatment with anhydrous hydrofluoric acid (HF) at 70–85°C under nitrogen pressure (7–8.5 bars) replaces chlorides with fluorides, forming 3-bromo-4-chloro-benzotrifluoride .

Example Workflow (US4155940A):

StepConditionsYield
Bromination50°C, FeS catalyst, 4 hrs75–81%
Fluorination70°C, HF, 7 bars N₂, 6 hrs75%

This method’s efficacy stems from controlled pressure regulation during HCl off-gassing, which prevents intermediate degradation .

Direct Bromination of Benzotrifluoride Using Oxidative Bromide Systems

Hydrobromic Acid–Sodium Chlorite Bromination

A complementary strategy bypasses trichloride intermediates by directly brominating benzotrifluoride (C₆H₅CF₃). The CN105801348A patent outlines a low-temperature process using hydrobromic acid (HBr) and sodium chlorite (NaClO₂) in sulfuric acid :

  • Reagent Ratios : Benzotrifluoride, HBr, and NaClO₂ in a 1:1.1:1.25 mass ratio optimize bromine generation .

  • Temperature Control : Gradual warming from 5°C to 23°C suppresses polybromination, achieving 52–61% yields of 3-bromo-benzotrifluoride .

  • Catalyst Role : Iron powder (0.4 wt%) directs bromine to the meta position relative to the trifluoromethyl group .

Reaction Parameters (CN105801348A):

ParameterValueOutcome
HBr Concentration30% (w/w)52% Yield
NaClO₂ Addition RateDropwise over 1 hr99% Purity

This method’s scalability is limited by the corrosive nature of HBr-H₂SO₄ mixtures, necessitating specialized reactors .

Comparative Analysis of Bromination Techniques

Yield and Selectivity Trade-offs

The table below contrasts the two dominant methodologies:

MethodCatalystTemp. RangeYield (%)RegioselectivityScalability
Benzotrichloride RouteFeS/Fe powder50–85°C70–81MetaHigh
Direct BrominationFe powder5–23°C52–61MetaModerate

Key Insights :

  • The benzotrichloride route’s higher yield derives from inert reaction conditions during fluorination, reducing byproduct formation .

  • Direct bromination offers simpler workflows but struggles with bromine efficiency due to competing oxidative pathways .

Industrial-Scale Optimization Challenges

Corrosion Mitigation

HF and HBr necessitate Hastelloy-C reactors, escalating capital costs. Innovations in polymer-lined reactors could lower barriers for mid-scale producers .

Byproduct Valorization

Distillation residues rich in 4-chlorobenzotrifluoride (fore-run in US4155940A) are being repurposed as flame retardants, improving process economics .

Chemical Reactions Analysis

Types of Reactions: 4-Bromobenzotrifluoride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical Properties and Reactivity

4-Bromobenzotrifluoride features a bromine atom and three fluorine atoms attached to a benzene ring, which endows it with unique reactivity. The presence of the bromine atom makes it a suitable candidate for nucleophilic aromatic substitution reactions, while the trifluoromethyl group enhances its electrophilicity, influencing its behavior in cross-coupling reactions.

Organic Synthesis

Role as a Building Block:
this compound is widely used as an intermediate in the synthesis of complex organic molecules. It serves as a key reagent in various coupling reactions, such as:

  • Suzuki-Miyaura Coupling: This reaction is critical for forming carbon-carbon bonds, facilitating the synthesis of biaryl compounds. The compound acts as an aryl halide that undergoes oxidative addition to palladium catalysts.
  • Heck Reaction: It can couple with alkenes to produce substituted alkenes, which are valuable in the synthesis of pharmaceuticals and agrochemicals.

Table 1: Summary of Reactions Involving this compound

Reaction TypeCatalyst UsedYield (%)Reference
Suzuki-MiyauraPalladium31-90
Heck ReactionPalladiumVariable
Cross-coupling with AryltrifluoroboratesNickelUp to 97

Medicinal Chemistry

This compound plays a crucial role in the pharmaceutical industry. Its derivatives are involved in the synthesis of several biologically active compounds:

  • Erlotinib: This compound is used in treating non-small cell lung cancer and pancreatic cancer. The synthesis of Erlotinib involves intermediates derived from this compound.
  • Other Antitumor Agents: Various other antitumor agents are synthesized using this compound as a key intermediate.

Case Study: Erlotinib Synthesis
In the synthesis of Erlotinib, this compound is utilized in multiple steps to introduce necessary functional groups that enhance the drug's efficacy against cancer cells.

Industrial Applications

In addition to its roles in organic synthesis and medicinal chemistry, this compound is utilized in several industrial applications:

  • Agrochemicals Production: It serves as an intermediate in the synthesis of pesticides and herbicides.
  • Specialty Chemicals: The compound is employed in producing specialty chemicals that require specific reactivity due to its halogenated nature.
  • Coatings and Polymers: Its thermal stability and chemical resistance make it suitable for high-performance coatings that require hydrophobic properties.

Materials Science

The unique properties of this compound contribute to advancements in materials science:

  • Functional Materials: Its fluorinated structure imparts low surface energy and enhanced hydrophobicity, making it ideal for specialized coatings.
  • Polymer Development: The compound's stability under various conditions allows for its use in developing polymers with desirable properties for industrial applications.

Mechanism of Action

The mechanism of action of 4-Bromobenzotrifluoride primarily involves its role as an intermediate in chemical reactions. In the Suzuki-Miyaura coupling reaction , for example, it acts as an aryl halide that undergoes oxidative addition to a palladium catalyst, followed by transmetalation with an aryl boronic acid and reductive elimination to form a biaryl product . The molecular targets and pathways involved depend on the specific application and the final product synthesized.

Comparison with Similar Compounds

The reactivity, electronic properties, and applications of 4-bromobenzotrifluoride are best understood in comparison with structurally related aryl bromides. Below is a detailed analysis:

Electronic Effects and Reaction Kinetics

The –CF₃ group significantly alters the electronic profile of the benzene ring compared to other substituents. Kinetic studies in palladium-catalyzed formylation reactions reveal:

Compound Substituent σₚ Value Reaction Rate (Relative) Key Observation
This compound –CF₃ +0.54 Fast Electron-deficient; first-order in catalyst
4-Bromoanisole –OCH₃ -0.27 Slow Electron-rich; zero-order in substrate
4-Bromotoluene –CH₃ -0.17 Moderate Mildly electron-donating; limited data
  • Key Insight : Electron-deficient substrates like this compound exhibit faster reaction rates in oxidative formylation due to accelerated oxidative addition steps in palladium catalysis .

Reactivity in Cross-Coupling Reactions

This compound’s performance varies across coupling methods compared to other aryl bromides:

Reaction Type Substrate Catalyst System Yield (%) Notes
Suzuki–Miyaura This compound Pd-P(t-Bu)₃-G3/THF 76 7% homocoupling byproduct
Ni-Catalyzed Reductive Arylation This compound Ni/ligand system 23 Low yield due to substrate recalcitrance
Suzuki–Miyaura 3,5-Bis(trifluoromethyl)bromobenzene Pd/dppb(O)₂ >99 Higher solubility enhances kinetics
  • Key Insight: Steric hindrance from multiple –CF₃ groups (e.g., 3,5-bis(trifluoromethyl)bromobenzene) can improve solubility and reduce side reactions compared to mono-CF₃ analogs .

Positional Isomerism and Stability

Isomerization studies under basic conditions highlight differences between bromobenzotrifluoride isomers:

Compound Isomerization Behavior Notes
This compound Does not form 2-bromo isomer Thermodynamically stable para isomer
3-Bromobenzotrifluoride Converts to 4-bromo isomer Kinetically favored but reversible
  • Key Insight : The para-substituted –CF₃ group stabilizes this compound against protodehalogenation or isomerization under catalytic conditions .

Substrate Scope in Functionalization

In α-arylation reactions of α,α-difluoroacetamides, this compound outperforms bulkier or less electron-deficient analogs:

Substrate Product Yield (%) Electronic Effect
This compound 82 Optimal balance of –CF₃ electron withdrawal
1-Bromo-4-(tert-butyl)benzene 45 Steric hindrance slows catalysis

Biological Activity

4-Bromobenzotrifluoride (CAS Number: 402-43-7) is a halogenated aromatic compound widely used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction. Its unique structure, featuring a bromine atom and three fluorine atoms attached to a benzene ring, endows it with distinct chemical properties that facilitate various catalytic processes. This article explores the biological activity of this compound, focusing on its interactions, reactivity, and applications in medicinal chemistry and catalysis.

  • Molecular Formula : C7H4BrF3
  • Molecular Weight : 225.008 g/mol
  • IUPAC Name : 1-bromo-4-(trifluoromethyl)benzene
  • Solubility : Moderately soluble in organic solvents but not miscible in water .

Biological Activity Overview

The biological activity of this compound is primarily linked to its role as a reagent in synthetic organic chemistry rather than direct biological effects on living organisms. However, its derivatives and reactions have implications in drug development and materials science.

Catalytic Activity

This compound is commonly employed in cross-coupling reactions, particularly with nickel and palladium catalysts. These reactions are crucial for forming carbon-carbon bonds, which are foundational in synthesizing complex organic molecules, including pharmaceuticals.

Table 1: Catalytic Reactions Involving this compound

Reaction TypeCatalyst UsedYield (%)Reference
Suzuki-MiyauraPalladium31-90
Cross-coupling with AryltrifluoroboratesNickelUp to 97
Reaction with Organolithium ReagentsPalladiumLow (10)

Study on Cross-Coupling Reactions

A significant study demonstrated the effectiveness of this compound in cross-coupling reactions with solid-supported aryltrifluoroborates. The reaction conditions were optimized to achieve yields ranging from 31% to 90%, depending on the substituents on the aryl groups involved. This study highlights the versatility of this compound as a coupling partner .

Mechanistic Insights

Recent research has also explored the mechanistic pathways involving this compound in nickel-catalyzed reactions. The addition of this compound significantly increased current intensity in electrochemical studies, indicating its role in enhancing catalytic efficiency through better electron transfer mechanisms .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended to assess the purity of 4-Bromobenzotrifluoride in research settings?

To confirm purity, researchers should employ gas chromatography (GC) with flame ionization detection (FID) for quantitative analysis, as GC is widely used for halogenated aromatic compounds due to its sensitivity to trace impurities . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹⁹F NMR) is critical for structural validation, identifying characteristic peaks for the trifluoromethyl group (δ ~ -60 ppm in ¹⁹F NMR) and aromatic protons . Mass spectrometry (MS) can further corroborate molecular weight (225.00 g/mol) and isotopic patterns from bromine .

Q. What are the critical storage and handling protocols for this compound to ensure stability?

Store the compound in sealed, light-resistant containers under inert gas (e.g., nitrogen) at temperatures below 25°C to prevent degradation . Use personal protective equipment (PPE) including nitrile gloves and fume hoods, as brominated compounds may release toxic hydrogen bromide upon decomposition. Avoid contact with strong oxidizers or bases, which could trigger exothermic reactions .

Advanced Research Questions

Q. How can researchers optimize nickel-catalyzed cross-coupling reactions involving this compound to minimize side-product formation?

Side products like 4,4′-bis(trifluoromethyl)-1,1′-biphenyl arise from homo-coupling. To suppress this:

  • Use a sacrificial anode (e.g., Zn) in electrochemical setups to stabilize the Ni catalyst and reduce oxidative dimerization .
  • Optimize ligand choice (e.g., bipyridine ligands) to enhance catalytic selectivity.
  • Control reaction time (<12 hours) and temperature (60–80°C) to limit over-reaction . Purify via column chromatography (hexane/ethyl acetate) to isolate the target product .

Q. What methodologies are effective for scaling the Pd-catalyzed reductive carbonylation of this compound using continuous-flow systems?

Continuous-flow systems improve scalability and yield (>97%) by maintaining precise control over syngas (CO/H₂) pressure (5–10 bar) and residence time (10–15 minutes) . Key parameters:

  • Catalyst: Pd(OAc)₂ with Xantphos ligand for stability.
  • Solvent: Toluene or DMF at 100–120°C to enhance solubility and reaction kinetics.
  • Monitor conversion via in-line IR spectroscopy to adjust flow rates dynamically .

Q. How should discrepancies in catalytic efficiency be analyzed when using this compound under varying electrochemical conditions?

Contradictory results (e.g., inconsistent yields or side-product ratios) require systematic evaluation:

  • Compare electrode materials (e.g., Zn vs. Pt anodes) to identify redox interference .
  • Validate electrolyte composition (e.g., TBAB vs. LiClO₄) for ion conductivity and catalyst stability.
  • Replicate experiments with controlled humidity to rule out moisture-induced side reactions . Statistical tools like ANOVA can isolate variables affecting reproducibility .

Properties

IUPAC Name

1-bromo-4-(trifluoromethyl)benzene
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InChI

InChI=1S/C7H4BrF3/c8-6-3-1-5(2-4-6)7(9,10)11/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLQSXGGDTHANLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H4BrF3
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DSSTOX Substance ID

DTXSID0059950
Record name Benzene, 1-bromo-4-(trifluoromethyl)-
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Molecular Weight

225.01 g/mol
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Physical Description

Colorless liquid with an aromatic odor; [Alfa Aesar MSDS]
Record name 4-Bromobenzotrifluoride
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CAS No.

402-43-7
Record name 1-Bromo-4-(trifluoromethyl)benzene
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Record name Benzene, 1-bromo-4-(trifluoromethyl)-
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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